molecular formula C17H12N6S B2668100 3-(thiophen-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 912903-29-8

3-(thiophen-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B2668100
CAS No.: 912903-29-8
M. Wt: 332.39
InChI Key: KMXLGBYNAFYGNJ-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-triazolopyrimidine scaffold. Its structure includes a thiophene ring at position 3 and an ortho-methyl-substituted phenyl (o-tolyl) group at position 5.

Properties

IUPAC Name

10-(2-methylphenyl)-5-thiophen-2-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6S/c1-11-5-2-3-6-13(11)23-15-12(9-19-23)16-20-21-17(22(16)10-18-15)14-7-4-8-24-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXLGBYNAFYGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a β-keto ester to form a pyrazole ring.

    Formation of the Triazole Ring: The pyrazole intermediate is then reacted with an azide compound under cyclization conditions to form the triazole ring.

    Formation of the Pyrimidine Ring: The final step involves the condensation of the triazole intermediate with a suitable aldehyde or ketone to form the pyrimidine ring, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(Thiophen-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(thiophen-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Selected Pyrazolo-Triazolopyrimidine Derivatives
Compound Name R1 (Position 3) R2 (Position 7) Biological Target Key Findings
Target Compound Thiophen-2-yl o-Tolyl EGFR Kinase Potent antiproliferative activity against HCC1937 (breast) and HeLa (cervical) cells; inhibits EGFR, Akt, and Erk1/2 phosphorylation at 7–11 µM .
SCH442416 2-Furanyl 3-(4-Methoxyphenyl)propyl A2A Adenosine Receptor High-affinity A2AAR antagonist (Ki < 10 nM); improved hydrophilicity and selectivity via 4-methoxyphenyl substitution .
Compound 1 () 9-Pyridin-4-yl* 4-Bromophenyl EGFR Kinase IC50 of 7 µM (breast) and 11 µM (cervical); binds ATP site of EGFR, confirmed by X-ray crystallography .
SCH-58261 2-Furanyl Phenethyl A2A Adenosine Receptor Selective A2AAR antagonist; used in synaptic transmission studies .
7-(3-Chlorophenyl)-2-(4-tert-butylphenyl) 4-tert-Butylphenyl 3-Chlorophenyl Not specified Structural data available (CAS RN: 845634-95-9); chloro and bulky tert-butyl groups may influence solubility and target engagement .

*Compound 1’s R1 is at position 9 due to numbering differences in the triazolo[1,5-c]pyrimidine system.

Key Structural Determinants of Activity

Thiophene vs. Furan-containing derivatives (e.g., SCH442416) exhibit high adenosine receptor affinity, suggesting that smaller heterocycles favor receptor antagonism .

Aryl Substituents at Position 7 :

  • o-Tolyl (ortho-methylphenyl) in the target compound introduces steric hindrance, which may optimize binding to EGFR’s ATP pocket .
  • 4-Methoxyphenylpropyl (SCH442416) enhances hydrophilicity and hydrogen bonding with A2AAR, while 4-bromophenyl (Compound 1) increases hydrophobic interactions in kinase inhibition .

Impact of Halogenation :

  • Bromine (Compound 1) and chlorine (CAS 845634-95-9) at aryl positions improve metabolic stability and binding affinity through halogen bonding .

Biological Activity

The compound 3-(thiophen-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, focusing on its anticancer properties and interactions with various biological targets.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that include cyclization of hydrazine derivatives with suitable aldehydes or ketones. The resulting compound features a unique scaffold combining pyrazole, triazole, and pyrimidine rings.

Synthetic Route Example

The synthesis can be summarized as follows:

  • Preparation of Hydrazone : React hydrazine derivatives with appropriate carbonyl compounds.
  • Cyclization : Subject the hydrazone to cyclization conditions to form the pyrazolo-triazolo-pyrimidine structure.
  • Functionalization : Introduce thiophenyl and o-tolyl groups through electrophilic substitution reactions.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties and enzyme inhibition.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on pyrazolo[4,3-e][1,2,4]triazine derivatives reported their effectiveness against breast adenocarcinoma (MCF-7) and chronic myelogenous leukemia (K562) cell lines. However, specific data on the compound is limited.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7TBDCDK2 Inhibition
Similar DerivativeK562TBDAbl Kinase Inhibition

Note: TBD = To Be Determined based on specific experimental conditions.

The proposed mechanism of action for this compound includes:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has shown potential in interacting with CDK2, which plays a crucial role in cell cycle regulation.
  • Targeting Kinases : Similar compounds have been reported to inhibit protein kinases involved in cancer progression.

Case Studies

Several studies have explored the biological activity of related compounds. For example:

  • A study focused on pyrazolo[4,3-e][1,2,4]triazines showed promising results in inhibiting cancer cell proliferation.
  • Another investigation into thiophene-containing compounds revealed diverse biological activities including antimicrobial and anticancer effects.

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